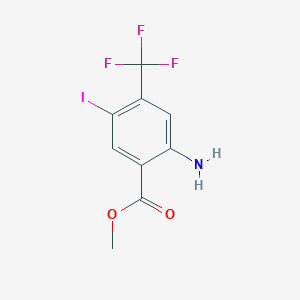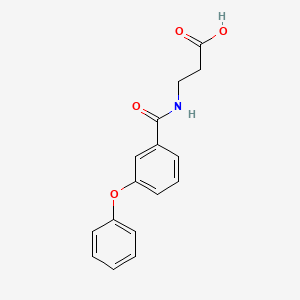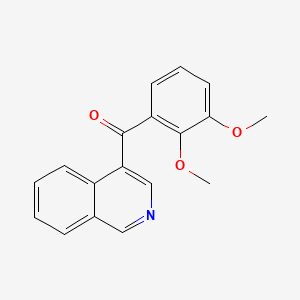
4-(2,3-Dimethoxybenzoyl)isoquinoline
Descripción general
Descripción
4-(2,3-Dimethoxybenzoyl)isoquinoline is an organic compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 . The IUPAC name for this compound is (2,3-dimethoxyphenyl) (4-isoquinolinyl)methanone .
Synthesis Analysis
The synthesis of new isoquinoline derivatives has been proposed via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine (homoveratrylamine). The cyclization was carried out by treatment with sodium tetrahydridoborate and aqueous hydrogen chloride .Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethoxybenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine .Chemical Reactions Analysis
Aromatic and heteroaromatic ketoximes underwent a regioselective cyclization with alkynes in the presence of a catalytic amount of [{RuCl2(p-cymene)}2] and NaOAc to give isoquinoline derivatives in good to excellent yields .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,3-Dimethoxybenzoyl)isoquinoline include a molecular weight of 293.32 and a molecular formula of C18H15NO3 .Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“4-(2,3-Dimethoxybenzoyl)isoquinoline” is used in the synthesis of isoquinoline-fused benzimidazoles . These compounds are heterotetracyclic and combine fused benzimidazole and isoquinoline moieties . They exhibit broad and multifaceted biological activity .
Methods of Application or Experimental Procedures
The synthesis of these compounds often includes the use of metal reagents/catalysts . The targeted organic product(s) are separated from these metal-containing catalysts or reagents to minimize sources of auxiliary toxicity and meet the standards of biological testing or specific pharmaceutical thresholds .
Results or Outcomes
The association of these two ring systems has so far resulted in studies directed at the inhibition of topoisomerase I and the cyclic AMP-dependent protein kinase (PKA) catalytic subunit, as well as anticancer activities .
2. Catalyst-free Processes in Water
Specific Scientific Field
This application falls under the field of Green Chemistry .
Summary of the Application
“4-(2,3-Dimethoxybenzoyl)isoquinoline” and its derivatives can be synthesized using catalyst-free processes in water . This is an important development as it reduces the environmental impact of the synthesis process .
Methods of Application or Experimental Procedures
The synthesis of these compounds often includes the use of water as a solvent . The targeted organic product(s) are separated from the water to minimize sources of auxiliary toxicity and meet the standards of biological testing or specific pharmaceutical thresholds .
Results or Outcomes
The catalyst-free processes in water have shown to be efficient in the synthesis of isoquinoline and its derivatives . This method has attracted considerable attention of chemists and pharmacologists over recent years .
3. Catalyst-free Ambient Temperature Synthesis
Specific Scientific Field
This application falls under the field of Green Chemistry .
Summary of the Application
“4-(2,3-Dimethoxybenzoyl)isoquinoline” and its derivatives can be synthesized using catalyst-free processes at ambient temperature . This is an important development as it reduces the environmental impact of the synthesis process .
Methods of Application or Experimental Procedures
The synthesis of these compounds often includes the use of a diverse group of compounds for both starting materials . The targeted organic product(s) are separated from the water to minimize sources of auxiliary toxicity and meet the standards of biological testing or specific pharmaceutical thresholds .
Results or Outcomes
The catalyst-free processes at ambient temperature have shown to be efficient in the synthesis of isoquinoline and its derivatives . This method has attracted considerable attention of chemists and pharmacologists over recent years .
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-9-5-8-14(18(16)22-2)17(20)15-11-19-10-12-6-3-4-7-13(12)15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNIBMOMOCTUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248063 | |
| Record name | (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxybenzoyl)isoquinoline | |
CAS RN |
1187170-81-5 | |
| Record name | (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



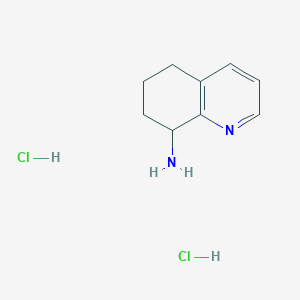
![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)
![2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol](/img/structure/B1453075.png)


![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)
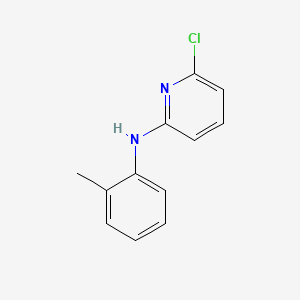
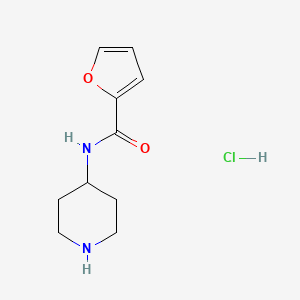
![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)
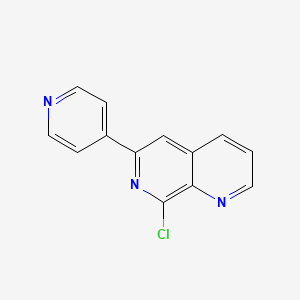
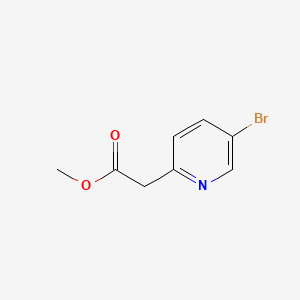
![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
